1-Adamantylmethyl methanesulfonate

Description

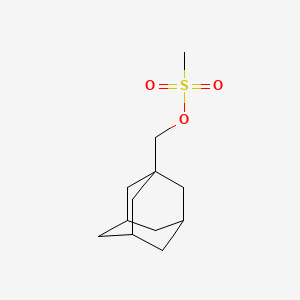

The compound is synthesized via the reaction of 1-hydroxyadamantane with methanesulfonyl chloride (MsCl) in the presence of triethylamine (TEA) in dichloromethane (CH₂Cl₂). This yields a white solid with a high purity (98%) and excellent yield (98%) under optimized conditions . The adamantyl group confers steric bulk and lipophilicity, making the compound valuable in organic synthesis, particularly as an alkylating agent or intermediate in pharmaceutical chemistry.

Properties

Molecular Formula |

C12H20O3S |

|---|---|

Molecular Weight |

244.35 g/mol |

IUPAC Name |

1-adamantylmethyl methanesulfonate |

InChI |

InChI=1S/C12H20O3S/c1-16(13,14)15-8-12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11H,2-8H2,1H3 |

InChI Key |

VRBUVHIMZUMFJA-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OCC12CC3CC(C1)CC(C3)C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Adamantyl Bromomethyl Ketone (1-AdBrMK)

- Synthesis: Prepared by refluxing 1-adamantyl methyl ketone with N-bromosuccinimide (NBS) in methanol and petroleum ether, yielding 85% after recrystallization .

- Reactivity : The bromine atom in 1-AdBrMK acts as a superior leaving group compared to methanesulfonate, enabling nucleophilic substitution reactions. For example, it reacts with carboxylic acids in DMF to form esters (e.g., 2a: benzoate, 2b: 2-chlorobenzoate) .

- Physical Properties: Property 1-AdBrMK 1-Adamantylmethyl Methanesulfonate Melting Point (K) 326–328 Not reported Yield (%) 85 98 Key Functional Group C-Br O-SO₂-CH₃

Adamantyl Esters (e.g., 2a and 2b)

Methyl Methanesulfonate (MMS)

- Toxicity : MMS (a simpler sulfonate ester) induces DNA damage and activates p53 pathways at 200 µM, as shown in toxicological studies .

- Reactivity : Lacks the adamantyl group, making it less sterically hindered but more water-soluble. This contrasts with this compound, where the adamantane moiety reduces aqueous solubility but enhances membrane permeability .

Adamantyl Pyridyl Sulfonyl/Sulfinyl Derivatives

- Examples : 1-(Adamantan-1-yl)-2-[(pyridin-2-ylmethyl)sulfonyl]ethan-1-one and sulfinyl analogs .

- Applications : These derivatives exhibit selective inhibition in biological systems due to sulfonyl/sulfinyl groups’ electron-withdrawing effects.

- Comparison : Sulfonate esters (e.g., this compound) are less oxidized than sulfones but more reactive than sulfoxides, influencing their use in medicinal chemistry .

Key Research Findings and Data

Reactivity Trends

Thermal and Chemical Stability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.